
6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Applications De Recherche Scientifique
AMPA Receptor Antagonists
Research on quinazolin-4-one derivatives, including compounds similar to 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one, has identified their potential as AMPA receptor antagonists. The structure-activity relationship (SAR) of these compounds has been explored, revealing that modifications in the C-2 side chain affect their potency as AMPA receptor inhibitors. This research highlights the compound's relevance in neuroscience and pharmacology, particularly in contexts requiring modulation of glutamatergic signaling (Chenard et al., 2001).
Antifungal Activity
Another aspect of scientific research involving 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one focuses on its antifungal properties. Novel derivatives of this compound have demonstrated significant antifungal activities against various fungi strains. These findings are critical for developing new antifungal agents, especially in agriculture and medicine, where fungal resistance is an ongoing challenge (Xu et al., 2007).
Antibacterial Properties
Research has also explored the antibacterial properties of quinazolinone derivatives, indicating their effectiveness against a range of bacterial strains. This research contributes to the search for new antibiotics at a time when antibiotic resistance is a global health threat. The synthesis of new quinazolinone-based compounds, including those with structures akin to 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one, and their testing against various bacteria underscore the compound's potential in antibiotic development (Kidwai et al., 2000).
Antimicrobial and Antitumor Activities
Furthermore, novel fluorine-containing derivatives of quinazolinone, including those related to the compound , have been synthesized and assessed for their antimicrobial and antitumor activities. These studies reveal the compound's versatile pharmacological potentials, suggesting its utility in developing therapeutics for cancer and infectious diseases (Desai et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinazolinone derivatives also form a significant part of scientific research on this compound. Studies have focused on developing efficient synthesis methods and characterizing the chemical and physical properties of these derivatives. This research aids in understanding the compound's chemical behavior and potential modifications to enhance its biological activities (Geesi, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one involves the condensation of 2-amino-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one with 2-chloro-1-fluorobenzene-4-sulfonic acid followed by cyclization and deprotection reactions.", "Starting Materials": [ "2-amino-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one", "2-chloro-1-fluorobenzene-4-sulfonic acid", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one in DMF and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-chloro-1-fluorobenzene-4-sulfonic acid to the reaction mixture and stir at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add methanol. Stir for 30 minutes and filter the precipitate.", "Step 4: Dissolve the obtained solid in hydrochloric acid and stir for 30 minutes. Filter the precipitate and wash with water.", "Step 5: Dissolve the obtained solid in sodium hydroxide and stir for 30 minutes. Filter the precipitate and wash with water.", "Step 6: Dissolve the obtained solid in ethyl acetate and dry over sodium sulfate. Concentrate the solution and precipitate the product by adding water.", "Step 7: Filter the precipitate and dry to obtain 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422526-98-5 |
Nom du produit |
6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
Formule moléculaire |
C17H15FN2O4S |
Poids moléculaire |
362.38 |
Nom IUPAC |
6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H15FN2O4S/c1-22-13-7-10(8-14(23-2)15(13)24-3)20-16(21)11-6-9(18)4-5-12(11)19-17(20)25/h4-8H,1-3H3,(H,19,25) |
Clé InChI |
GNJUWXAJUXIULY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



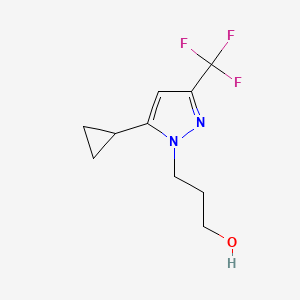
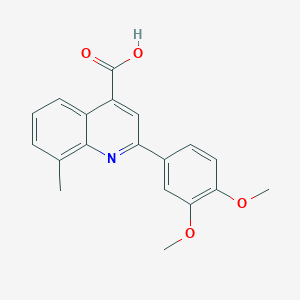
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
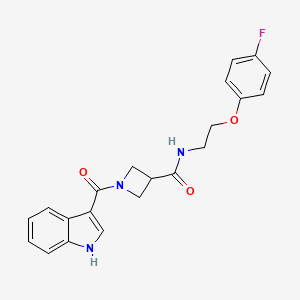
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
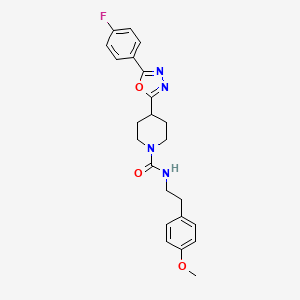
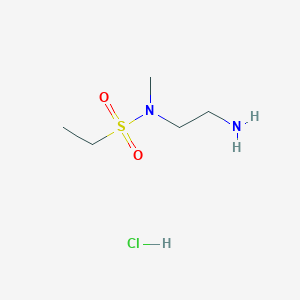
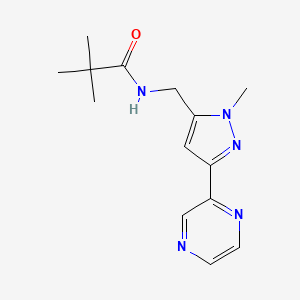
![3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2856634.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)
![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)